An In-Depth Technical Guide to 1-Aminocyclobutane-1-carboxamide Hydrochloride
An In-Depth Technical Guide to 1-Aminocyclobutane-1-carboxamide Hydrochloride
A Core Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that impart unique pharmacological properties is perpetual. Among these, strained cyclic systems have garnered considerable attention for their ability to confer conformational rigidity, a desirable trait in the design of potent and selective therapeutic agents. 1-Aminocyclobutane-1-carboxamide hydrochloride emerges as a compound of significant interest within this class. Its compact, three-dimensional structure offers a strategic advantage in the exploration of chemical space, serving as a versatile building block for the synthesis of innovative pharmaceuticals.
This technical guide provides a comprehensive overview of the fundamental properties of 1-Aminocyclobutane-1-carboxamide hydrochloride, designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their work. We will delve into its physicochemical characteristics, explore potential synthetic methodologies, discuss its known and theoretical applications, and outline robust analytical techniques for its characterization. This document is structured to not only present established data but also to provide expert insights into the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical application.
Part 1: Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development. These parameters govern its solubility, stability, and interactions with biological systems. While specific experimental data for 1-Aminocyclobutane-1-carboxamide hydrochloride is not extensively published, we can infer and present key characteristics based on its structure and data from closely related analogs.
The hydrochloride salt form of 1-Aminocyclobutane-1-carboxamide enhances its stability and aqueous solubility, which is a critical consideration for its handling, formulation, and use in biological assays. The primary amine and the carboxamide functional groups are key features that dictate its chemical reactivity and potential for intermolecular interactions, such as hydrogen bonding.
For clarity and ease of comparison, the known and computed physicochemical properties are summarized in the table below. It is important to note that some of the experimental data, such as melting and boiling points, are reported for the closely related 1-Aminocyclobutane-1-carboxylic acid hydrochloride and should be considered as an approximation for the carboxamide analog.
| Property | Value | Source |
| Chemical Name | 1-aminocyclobutane-1-carboxamide;hydrochloride | [1] |
| CAS Number | 190004-62-7 | [1] |
| Molecular Formula | C₅H₁₁ClN₂O | [1] |
| Molecular Weight | 150.606 g/mol | [1] |
| Appearance | White crystalline powder (inferred from analog) | [2][3] |
| Solubility | Soluble in water, ethanol, and dimethyl sulfoxide (inferred from analog) | [2][3] |
| Melting Point | ~226 °C (for carboxylic acid analog) | [2][4] |
| Boiling Point | ~273.2 °C at 760 mmHg (for carboxylic acid analog) | [2] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Topological Polar Surface Area | 69.1 Ų | [1] |
Part 2: Synthesis and Methodologies
The synthesis of 1-Aminocyclobutane-1-carboxamide hydrochloride is not extensively detailed in publicly available literature. However, based on established principles of organic chemistry and synthetic routes for analogous compounds, a plausible and efficient synthesis can be devised. The following section outlines a hypothetical, yet chemically sound, multi-step synthesis, providing a detailed protocol that serves as a self-validating system for its execution.
The rationale for this proposed synthesis is to start from a readily available cyclobutane precursor and sequentially introduce the required amino and carboxamide functionalities. The choice of reagents and reaction conditions is guided by the principles of functional group compatibility and reaction efficiency.
Proposed Synthetic Workflow
The synthesis of 1-Aminocyclobutane-1-carboxamide hydrochloride can be envisioned to proceed from 1-aminocyclobutane-1-carboxylic acid. This common intermediate provides a strategic branching point for the introduction of the carboxamide group.
Caption: Proposed synthetic workflow for 1-Aminocyclobutane-1-carboxamide hydrochloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-reasoned, hypothetical procedure based on standard organic synthesis techniques.
Step 1: Protection of the Amino Group
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Rationale: To prevent the amino group from interfering with the subsequent amide coupling reaction, it is first protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.
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Procedure:
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Dissolve 1-aminocyclobutane-1-carboxylic acid in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
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Add a base, for example, sodium bicarbonate or triethylamine, to the solution.
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Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring.
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Allow the reaction to warm to room temperature and stir overnight.
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Extract the product, N-Boc-1-aminocyclobutane-1-carboxylic acid, with an organic solvent like ethyl acetate after acidification of the aqueous layer.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected amino acid.
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Step 2: Amide Formation
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Rationale: The carboxylic acid of the protected amino acid is converted to a carboxamide. The use of standard peptide coupling reagents ensures a high-yield and clean reaction.
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Procedure:
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Dissolve N-Boc-1-aminocyclobutane-1-carboxylic acid in an anhydrous aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).
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Add a coupling agent, for instance, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an activator, such as Hydroxybenzotriazole (HOBt).
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Add a source of ammonia, like ammonium chloride, along with a non-nucleophilic base such as diisopropylethylamine (DIPEA).
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Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
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Purify the resulting N-Boc-1-aminocyclobutane-1-carboxamide by column chromatography on silica gel.
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Step 3: Deprotection and Hydrochloride Salt Formation
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Rationale: The final step involves the removal of the Boc protecting group under acidic conditions, which concurrently forms the desired hydrochloride salt.
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Procedure:
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Dissolve the purified N-Boc-1-aminocyclobutane-1-carboxamide in a suitable organic solvent, for example, 1,4-dioxane or ethyl acetate.
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Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in dioxane.
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Stir the mixture at room temperature for a few hours. The product, 1-Aminocyclobutane-1-carboxamide hydrochloride, will precipitate out of the solution.
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Collect the solid product by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum to yield the final product.
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Part 3: Applications and Biological Relevance
While the biological activity of 1-Aminocyclobutane-1-carboxamide hydrochloride is not as extensively documented as its carboxylic acid counterpart, its structural features suggest several potential areas of application in drug discovery and chemical biology.
The rigid cyclobutane scaffold is a valuable design element in medicinal chemistry. It can serve as a conformationally restricted building block to create peptidomimetics with improved metabolic stability and receptor binding affinity. The primary amine and carboxamide groups provide handles for further chemical modification, allowing for its incorporation into larger, more complex molecules.
Based on the known activity of the related 1-aminocyclobutane-1-carboxylic acid (ACBC), which acts as a specific antagonist of the N-methyl-D-aspartate (NMDA) receptor coupled glycine receptor, it is plausible that the carboxamide derivative could also interact with neurological targets. However, the change from a carboxylic acid to a carboxamide can significantly alter the electronic and steric properties, potentially leading to a different pharmacological profile.
Hypothetical Signaling Pathway Interaction
Given the structural similarity to NMDA receptor ligands, one could hypothesize that 1-Aminocyclobutane-1-carboxamide hydrochloride might modulate glutamatergic signaling, albeit with different potency or selectivity compared to the carboxylic acid analog.
Caption: Hypothetical interaction with the NMDA receptor signaling pathway.
Part 4: Analytical Methodologies
Robust analytical methods are crucial for verifying the identity, purity, and stability of 1-Aminocyclobutane-1-carboxamide hydrochloride. The following section outlines standard analytical techniques that can be employed for its characterization.
| Analytical Technique | Purpose | Key Parameters and Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A reversed-phase C18 column with a mobile phase of acetonitrile and water containing a modifier like trifluoroacetic acid (TFA) would be a suitable starting point. Detection by UV at a low wavelength (e.g., 210 nm) is appropriate. The expected result is a single major peak corresponding to the compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | ¹H NMR: Expect signals corresponding to the protons on the cyclobutane ring and the amine/amide protons. The chemical shifts and coupling patterns will be characteristic of the cyclobutane scaffold. ¹³C NMR: Expect distinct signals for the quaternary carbon, the methylene carbons of the cyclobutane ring, and the carbonyl carbon of the carboxamide. |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation | Electrospray ionization (ESI) in positive ion mode should readily show the molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for the N-H stretches of the amine and amide, the C=O stretch of the amide, and the C-H stretches of the cyclobutane ring are expected. |
General Protocol for HPLC Analysis
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase A: 0.1% TFA in Water
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Mobile Phase B: 0.1% TFA in Acetonitrile
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Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
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Flow Rate: 1.0 mL/min
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Detection: UV at 210 nm
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Injection Volume: 10 µL
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Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent.
Part 5: Pharmacology and Toxicology (Inferred)
In the absence of specific pharmacological and toxicological data for 1-Aminocyclobutane-1-carboxamide hydrochloride, this section provides a prospective outlook based on the properties of structurally related compounds and general principles of drug development.
Pharmacokinetics
The compound's solubility in water suggests that it may have reasonable oral bioavailability. The cyclobutane ring is generally metabolically stable, which could contribute to a longer half-life compared to more flexible aliphatic structures. Elimination is likely to occur via renal excretion.
Toxicology
A preliminary assessment of potential toxicity can be guided by in silico predictions and by analogy to similar small molecules. Potential liabilities could include off-target effects if the compound interacts with other receptors or enzymes. Standard preclinical toxicology studies, including in vitro cytotoxicity assays and in vivo acute toxicity studies, would be necessary to establish a safety profile.
Conclusion
1-Aminocyclobutane-1-carboxamide hydrochloride represents a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery. Its unique conformational constraints and versatile functional groups make it an attractive scaffold for the design of novel therapeutics. While a comprehensive body of experimental data for this specific compound is still emerging, this technical guide has provided a solid foundation of its physicochemical properties, a plausible synthetic route, potential applications, and robust analytical methodologies based on sound scientific principles and data from closely related analogs. It is our hope that this guide will serve as a valuable resource for researchers and scientists, empowering them to unlock the full potential of this intriguing molecule in their pursuit of new medicines.
References
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1-AMINO CYCLOBUTANE CARBOXYLIC ACID HYDROCHLORIDE - ChemBK. (2024-04-09). [Link]
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1-aMinocyclobutane-1-carboxylic acid hydrochloride - ChemBK. (2024-04-09). [Link]
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Methyl 1-aminocyclobutane-1-carboxylate hydrochloride - PubChem. (n.d.). [Link]
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Ethyl 1-aminocyclobutane-1-carboxylate hydrochloride | C7H14ClNO2 | CID 16217503. (n.d.). [Link]
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1-Aminocyclobutanecarboxylic acid | C5H9NO2 | CID 89643 - PubChem. (n.d.). [Link]
